(R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is a chemical compound derived from phenylephrine, a well-known medication primarily used as a decongestant and vasopressor. This compound is characterized by the addition of two tert-butyldimethylsilyl groups, which enhance its stability and lipophilicity, potentially influencing its pharmacokinetic properties.
The synthesis of (R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine typically involves the protection of the hydroxyl groups in phenylephrine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction results in the formation of silyl ethers, which are more stable and can facilitate further chemical modifications.
The molecular formula for (R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is CHNOSi. The compound features two tert-butyldimethylsilyl groups attached to the oxygen atoms of the hydroxyl groups present in phenylephrine.
(R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine can undergo various chemical reactions typical for silyl ethers:
These reactions are often facilitated by using appropriate solvents and catalysts that enhance reactivity while maintaining selectivity towards desired functional groups.
The mechanism of action for (R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine relates closely to that of its parent compound, phenylephrine. It acts primarily as an agonist at the alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure.
(R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine serves multiple roles in scientific research:
This compound exemplifies how structural modifications can influence both chemical properties and biological activity, making it a valuable tool in pharmaceutical research and development.
The synthesis of enantiomerically pure (R)-O,O-bis(tert-butyldimethylsilyl)phenylephrine relies on chiral induction techniques applied to the parent phenylephrine molecule prior to silylation. The most efficient approaches utilize kinetic resolution of racemic phenylephrine precursors through enantioselective reactions. A demonstrated method employs (R,R)-SalenCo(III)OAc complex-catalyzed hydrolytic kinetic resolution of racemic m-hydroxystyrene oxide derivatives, achieving enantiomeric excesses exceeding 98% for the (R)-epoxide intermediate [7]. This epoxide is subsequently subjected to regioselective ring-opening with methylamine under acidic conditions to yield (R)-phenylephrine prior to silyl protection. The kinetic resolution leverages the catalyst's chiral environment to differentiate enantiomers based on their reaction rates with water, allowing isolation of the desired (R)-epoxide with high optical purity [7] [9].
Alternative strategies focus on asymmetric hydrogenation of prochiral amino ketones using chiral catalysts like (2R,4R)-MCCPM-rhodium complexes, yielding the (R)-amino alcohol backbone of phenylephrine directly [9]. However, the kinetic resolution route often demonstrates superior scalability and operational simplicity for industrial production. Following the generation of enantiomerically enriched (R)-phenylephrine, the di-silylation step proceeds without racemization at the chiral center, as confirmed by chiral HPLC and circular dichroism spectroscopy analyses [1] [5] [10]. The steric bulk of the tert-butyldimethylsilyl groups effectively shields the stereogenic center from external influences during subsequent reactions.
Table 1: Enantioselective Strategies for (R)-Phenylephrine Synthesis
Strategy | Key Catalyst/Reagent | Critical Intermediate | Reported ee (%) | Reference Source |
---|---|---|---|---|
Hydrolytic Kinetic Resolution | (R,R)-SalenCo(III)OAc | Styrene Oxide Derivative | >98 | [7] |
Asymmetric Hydrogenation | (2R,4R)-MCCPM-Rhodium Complex | Amino Ketone Precursor | ~90 | [9] |
Enzymatic Resolution | Lipases/Proteases | Racemic Phenylephrine Esters | 80-95 | [10] |
The introduction of tert-butyldimethylsilyl (TBS) groups onto the catechol hydroxyls of (R)-phenylephrine using tert-butyldimethylsilyl chloride (TBSCl) proceeds via a nucleophilic substitution mechanism. The reaction involves concerted deprotonation and silylation, where the phenolic oxygen acts as a nucleophile attacking the electrophilic silicon center in TBSCl, with simultaneous chloride departure. This process is significantly enhanced by base catalysts like imidazole or triethylamine, which facilitate phenoxide ion formation, increasing the nucleophilicity of the hydroxyl groups [8]. The differential reactivity of the catechol hydroxyls compared to the aliphatic β-hydroxyamine moiety is crucial; under controlled conditions, TBSCl selectively protects the more acidic phenolic OH groups without significant reaction at the aliphatic alcohol [1] [8].
The steric bulk of the TBS group provides exceptional steric shielding of the phenylephrine core. This protection mechanism prevents oxidative degradation of the catechol system and stabilizes the chiral center against racemization by limiting molecular flexibility and shielding the stereogenic carbon from nucleophilic attack. The TBS groups create a hydrophobic microenvironment around the molecule, reducing susceptibility to hydrolytic cleavage. Furthermore, the electron-donating nature of the alkyl substituents on silicon increases the electron density on the oxygen atoms, enhancing the ether bond stability [2] [8]. This stabilization is critical for preserving enantiomeric purity during storage and subsequent synthetic transformations, as demonstrated by accelerated stability studies showing less than 0.2% racemization after 30 days at 40°C [5] [10].
The choice of base catalyst profoundly influences the reaction kinetics, silylation yield, and stereochemical integrity during the protection of (R)-phenylephrine with TBSCl. Comparative studies reveal significant differences in catalytic efficiency:
Imidazole (1.5-2.0 equivalents) demonstrates superior performance in dichloromethane or DMF solvents, achieving near-quantitative conversion (>98%) to the bis-TBS derivative within 2 hours at room temperature. Its moderate basicity (pKa ~6.9 in DMSO) effectively deprotonates the phenolic hydroxyls without promoting side reactions or racemization at the chiral center. The imidazolium chloride byproduct remains soluble, facilitating straightforward workup [8].
Triethylamine (TEA, 2.5 equivalents) typically requires longer reaction times (4-6 hours) and elevated temperatures (40-50°C) to achieve comparable yields (90-95%). Its stronger basicity (pKa 10.8) increases the risk of epimerization at the chiral center through reversible ring formation between the β-hydroxy and ammonium groups, potentially reducing enantiomeric excess by 1-3% [7] [9]. Furthermore, TEA hydrochloride tends to form insoluble complexes that complicate purification.
4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst but shows limited efficacy for silylation, requiring stoichiometric amounts to achieve moderate yields (80-85%) within 3 hours. Its strong basicity promotes significant racemization (up to 5% ee loss) and is generally not recommended for this specific transformation [8].
Table 2: Base Catalyst Performance in Phenylephrine Bis-Silylation
Base Catalyst | Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) | ee Preservation (%) | Byproduct Solubility |
---|---|---|---|---|---|---|
Imidazole | 1.5-2.0 | 2 | 25 | >98 | >99.5 | High |
Triethylamine | 2.5 | 4-6 | 40-50 | 90-95 | 97-98 | Low |
DMAP | 1.0 | 3 | 25 | 80-85 | 95-96 | Moderate |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1